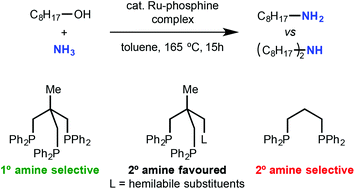Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3†
Dalton Transactions Pub Date: 2016-02-10 DOI: 10.1039/C5DT04870B
Abstract
The ruthenium-triphos and diphosphine-catalysed amination of alcohols with ammonia is reported. Various types of triphos derivatives with electron-donating functional group were synthesized and used as ligands in the Ru-catalysed alcohol amination with NH3. The triphos derivatives are effective for the formation of primary amines. On the other hand, if hemilabile diphosphines as tridentate ligands are used, mixtures of secondary-along with primary amines are obtained. It was found that even simple diphosphines can be used as ligands for the selective formation of the secondary amines. The diphosphine system allows a new entry to the Ru-catalysed formation of secondary amines.


Recommended Literature
- [1] Notices
- [2] Reducing toxic reactive carbonyl species in e-cigarette emissions: testing a harm-reduction strategy based on dicarbonyl trapping
- [3] Parliamentary notes. House of Commons. July 4
- [4] An artificial ruthenium-containing β-barrel protein for alkene–alkyne coupling reaction†
- [5] Towards a comprehensive understanding of platinum dissolution in acidic media
- [6] Plastically deformed Cu-based alloys as high-performance catalysts for the reduction of 4-nitrophenol†‡
- [7] Annual Report of the Council: March, 1965
- [8] Pseudocapacitance-dominated high-performance and stable lithium-ion batteries from MOF-derived spinel ZnCo2O4/ZnO/C heterostructure anode
- [9] The structure and synthesis of (+)-obliquin
- [10] Ultrathin 2D metal–organic framework (nanosheets and nanofilms)-based xD–2D hybrid nanostructures as biomimetic enzymes and supercapacitors†

Journal Name:Dalton Transactions
Research Products
-
Benzyltrimethylammonium fluoride
CAS no.: 329-97-5
-
CAS no.: 2602-61-1
-
CAS no.: 89-64-5
-
CAS no.: 443-73-2









